Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate — Stereochemical Purity as a Procurement Differentiator
The (S)-enantiomer (CAS 1187929-76-5) is distinguished from its (R)-counterpart (CAS 1187928-40-0) and the racemate (CAS 163526-35-0) by its defined stereochemistry at the 3-methyl carbon. The (S)-configuration is encoded in the SMILES notation C[C@H]1CN(C2CCCC2)CCN1 and confirmed by InChI stereochemical descriptor t9-/m0/s1 . In the broader class of 3-methylpiperazine-containing compounds, enantiomeric pairs have been shown to exhibit 2–64-fold differences in biological activity across bacterial strains, with approximately 52% of comparisons demonstrating significant enantiomer-dependent potency divergence [1]. Although no published direct head-to-head receptor binding comparison between the (R)- and (S)-enantiomers of 1-cyclopentyl-3-methylpiperazine was identified in the primary literature, the documented precedent of enantiomer-dependent activity in 3-methylpiperazine derivatives warrants stereochemically defined procurement for receptor-targeted programs [1].
| Evidence Dimension | Enantiomeric identity and biological activity divergence |
|---|---|
| Target Compound Data | CAS 1187929-76-5; SMILES C[C@H]1CN(C2CCCC2)CCN1; (S)-configuration confirmed |
| Comparator Or Baseline | Racemate (CAS 163526-35-0); (R)-enantiomer (CAS 1187928-40-0; SMILES C[C@@H]1CN(C2CCCC2)CCN1) |
| Quantified Difference | Class-level: 2–64-fold activity difference between R and S enantiomers in 3-methylpiperazine quinolones; ~52% of tested conditions showed enantiomer-dependent divergence |
| Conditions | Class-level evidence from antibacterial quinolone series bearing 3-methylpiperazine substituents (14 bacterial strains tested) |
Why This Matters
Procuring the racemate when the (S)-enantiomer is required risks incorporating the potentially less active or off-target-active (R)-form, undermining assay reproducibility and SAR interpretation.
- [1] Syntheses of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine. Bioorganic & Medicinal Chemistry, 2005. 2–64-fold difference between R and S enantiomers observed in approximately 52% of cases across 14 bacterial strains. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0968089605001195 View Source
